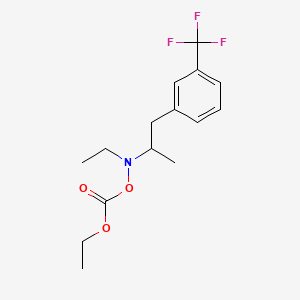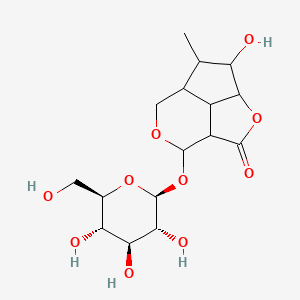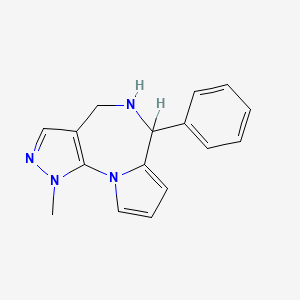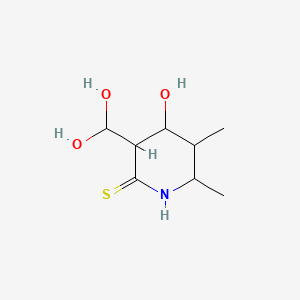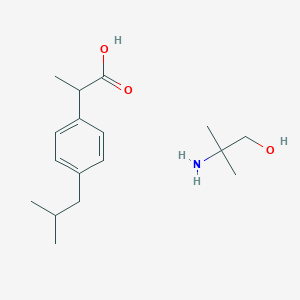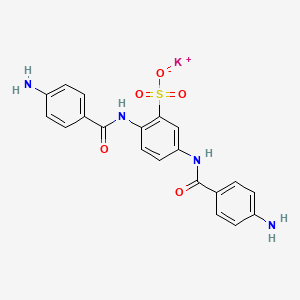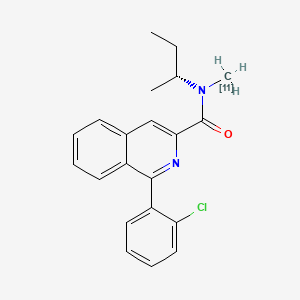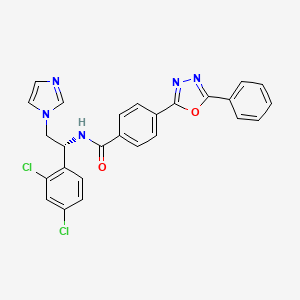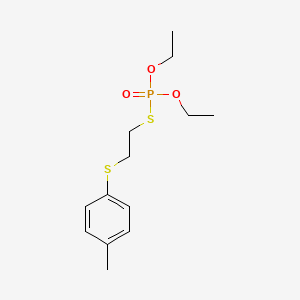
(+)-2-Octylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-Octylamine hydrochloride typically involves the reaction of 2-octylamine with hydrochloric acid. The reaction is straightforward and can be represented by the following equation:
C8H17NH2+HCl→C8H17NH3Cl
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions remain similar, but the process is optimized for higher yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
(+)-2-Octylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
(+)-2-Octylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (+)-2-Octylamine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also act as a nucleophile, participating in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Octylamine: The parent compound without the hydrochloride group.
Phenethylamine: Another amine with a different carbon chain structure.
Butylamine: A shorter-chain amine with similar chemical properties.
Uniqueness
(+)-2-Octylamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications compared to its non-salt counterparts.
Propiedades
Número CAS |
61289-25-6 |
|---|---|
Fórmula molecular |
C8H20ClN |
Peso molecular |
165.70 g/mol |
Nombre IUPAC |
(2S)-octan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-4-5-6-7-8(2)9;/h8H,3-7,9H2,1-2H3;1H/t8-;/m0./s1 |
Clave InChI |
AXTDZHQPXGKMIB-QRPNPIFTSA-N |
SMILES isomérico |
CCCCCC[C@H](C)N.Cl |
SMILES canónico |
CCCCCCC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


